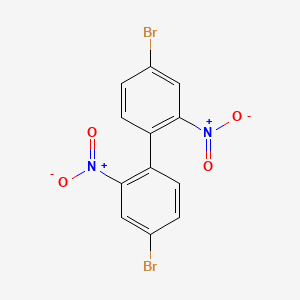

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

Description

Significance of Substituted Biphenyl (B1667301) Scaffolds as Synthetic Building Blocks

Substituted biphenyl scaffolds are considered "privileged structures" in medicinal chemistry and materials science due to their rigid yet conformationally flexible backbone. This structural motif is present in numerous natural products, pharmaceuticals, and advanced materials. ossila.com The utility of biphenyl derivatives stems from their tunable electronic and steric properties, which can be precisely controlled by the nature and position of substituents on the phenyl rings. beilstein-journals.org

These scaffolds are fundamental in the design of liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for transition metal catalysis. nih.gov The synthesis of these valuable structures often relies on robust cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which allow for the efficient formation of the biaryl bond. researchgate.net The ability to introduce a wide variety of functional groups onto the biphenyl core makes it an exceptionally versatile platform for generating molecular diversity and tailoring properties for specific applications. 140.122.64

Contextualization of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl as a Key Intermediate in Organic Synthesis

This compound (CAS No. 91371-12-9) is a prime example of a highly functionalized biphenyl scaffold that serves as a crucial starting material in multi-step organic syntheses. nih.gov Its structure is characterized by the presence of two bromine atoms at the 4 and 4' positions and two nitro groups at the 2 and 2' positions. nih.gov This specific arrangement of electron-withdrawing nitro groups and versatile bromo substituents makes it a valuable precursor for a range of important compounds. ossila.com

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ |

| Molecular Weight | 401.99 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 145-150 °C sigmaaldrich.com |

| CAS Number | 91371-12-9 nih.gov |

This data is compiled from publicly available chemical databases.

Detailed Research Findings

The primary synthetic utility of this compound lies in its role as a precursor for the synthesis of carbazole (B46965) derivatives. The strategic positioning of the nitro groups ortho to the biphenyl linkage allows for reductive cyclization to form the carbazole core.

A common synthetic route involves the reduction of the dinitro compound to the corresponding diamine, 4,4'-dibromo-2,2'-diaminobiphenyl. This reduction can be achieved using various reducing agents. The resulting diamine is a key intermediate that can then undergo intramolecular cyclization to form 2,7-dibromo-9H-carbazole. ossila.com This carbazole derivative is a valuable building block for the synthesis of more complex functional materials, including polymers and molecules for electronic applications.

The synthesis of this compound itself is typically accomplished through an Ullmann coupling reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and a high-boiling solvent such as dimethylformamide (DMF). ossila.com

The subsequent transformations of this compound are central to the synthesis of various functionalized carbazoles. For instance, the bromine atoms at the 2 and 7 positions of the resulting carbazole can be further functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of aryl or other functional groups. 140.122.64 This versatility has led to the development of a variety of 2,7-disubstituted carbazole derivatives with applications as ambipolar conductive materials in electroluminescent devices. 140.122.64

The general synthetic scheme is as follows:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 2,5-Dibromonitrobenzene | Copper, DMF, heat | This compound |

| 2 | This compound | Reducing agent (e.g., SnCl₂/HCl) | 4,4'-Dibromo-2,2'-diaminobiphenyl |

| 3 | 4,4'-Dibromo-2,2'-diaminobiphenyl | Triethyl phosphite (B83602), heat (Cadogan reaction) | 2,7-Dibromo-9H-carbazole |

This table represents a generalized synthetic pathway and specific conditions may vary based on literature procedures.

Propriétés

IUPAC Name |

4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCYFQYHWKXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434738 | |

| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91371-12-9 | |

| Record name | 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91371-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 4,4 Dibromo 2,2 Dinitro 1,1 Biphenyl

Optimized Ullmann Coupling Strategies

The Ullmann reaction, first reported at the beginning of the 20th century, is a copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.orgoperachem.com For the synthesis of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, this involves the homocoupling of 2,5-dibromonitrobenzene. ossila.com Optimization of this process has been a subject of significant research, focusing on the reaction mechanism, substituent effects, and reaction conditions.

Mechanistic Investigations of Copper-Mediated Homocoupling of Halonitrobenzenes

The mechanism of the Ullmann homocoupling reaction has been extensively studied, though some aspects remain a subject of discussion. wikipedia.orgnih.gov The classical view involves the reaction of an aryl halide with elemental copper, often requiring high temperatures. operachem.comorganic-chemistry.org The reaction is now understood to proceed through several key steps.

Initially, an organocopper intermediate (Ar-Cu) is formed. operachem.com A subsequent step, often proposed as an oxidative addition of a second aryl halide molecule, leads to a transient diarylcopper complex (Ar₂-CuX). operachem.com This complex then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate the active copper species. operachem.comorganic-chemistry.org

Alternative mechanistic pathways have also been proposed, including those involving single-electron transfer (SET), which would form radical intermediates. rsc.orgcapes.gov.br However, some studies have ruled out long-lived radical intermediates. wikipedia.org The prevailing view for many Ullmann-type reactions involves organocopper species, with the copper catalyst cycling between different oxidation states, potentially including Cu(I) and Cu(III). rsc.orgresearchgate.net The exact nature of the active catalytic species and the elementary steps can be influenced by the specific substrates, ligands, and reaction conditions employed. capes.gov.br

Influence of Electron-Withdrawing Groups and Reaction Conditions on Coupling Efficiency

The efficiency of the Ullmann coupling is significantly influenced by the electronic properties of the substituents on the aryl halide and the specific reaction conditions.

Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups, such as the nitro group (-NO₂) at the ortho-position of the starting material, is crucial for activating the C-Br bond towards the coupling reaction. ossila.com These groups increase the electrophilicity of the carbon atom attached to the halogen, facilitating the initial interaction with the copper catalyst. nih.gov In the case of this compound, the two nitro groups at the 2 and 2' positions are a result of the precursor's structure and play a vital role in the success of the coupling. ossila.com

Reaction Conditions: Traditional Ullmann couplings are notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.orgorganic-chemistry.org The choice of solvent is also critical; high-boiling polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene (B124822) are commonly used to facilitate the reaction. ossila.comprepchem.com Research has shown that modifying these conditions, for instance by using activated copper or introducing ligands, can lead to milder reaction temperatures and improved yields. capes.gov.br

| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Product | Reference |

| Ullmann Homocoupling | 2,5-dibromonitrobenzene | Copper | Dimethylformamide (DMF) | Not specified | 4,4'-Dibromo-2,2'-dinitrobiphenyl | ossila.com |

| Ullmann Cross-Coupling | 2-Bromonitrobenzene, 2,5-dibromonitrobenzene | Copper powder | Nitrobenzene | 170-180°C | 4-bromo-2,2'-dinitrobiphenyl | prepchem.com |

| Classic Ullmann | o-chloronitrobenzene | Copper-bronze alloy | Not applicable | 215-225°C | 2,2'-dinitrobiphenyl | wikipedia.org |

Development of Solvent-Free and High-Yield Preparations

In response to the environmental and practical drawbacks of traditional Ullmann reactions, which often use high-boiling, toxic solvents and require extensive purification, modern methodologies have focused on greener and more efficient alternatives. researchgate.net

A significant advancement is the development of solvent-free Ullmann couplings using mechanochemistry, specifically high-speed ball milling (HSBM). researchgate.net In one study, the biarylation of 2-iodonitrobenzene was achieved in quantitative yield by shaking it in a custom-made copper vial without any additional solvent or catalyst. researchgate.net This method is significantly cleaner and faster than solution-phase reactions, eliminating the need for lengthy extractions and purifications. researchgate.net The solid product obtained is often pure enough for direct analysis by NMR. researchgate.net This approach demonstrates a sustainable and highly efficient route for synthesizing dinitrobiphenyls and can be scaled to produce gram quantities. researchgate.net

Precursor Chemistry and Regioselective Functionalization Approaches

The successful synthesis of a complex molecule like this compound is fundamentally dependent on the availability and purity of its precursors. The substitution pattern of the final product is dictated by the regiochemistry of the starting materials.

Preparation of Key Halobenzene Starting Materials (e.g., 2,5-dibromonitrobenzene)

The direct precursor for the Ullmann homocoupling to produce this compound is 2,5-dibromonitrobenzene. ossila.com This key starting material is typically prepared via the electrophilic nitration of 1,4-dibromobenzene (B42075). guidechem.comgoogle.com The reaction involves treating 1,4-dibromobenzene with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. guidechem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

The synthesis conditions can be optimized to achieve high yields and purity. For example, one procedure involves the dropwise addition of a nitric acid/sulfuric acid mixture to a solution of 1,4-dibromobenzene in sulfuric acid, followed by heating. guidechem.com Post-reaction workup involves quenching with ice water and extraction with an organic solvent. guidechem.com

| Starting Material | Reagents | Temperature | Yield | Reference |

| 1,4-dibromobenzene | 68% Nitric Acid, 98% Sulfuric Acid | 50°C | 90.2% | google.com |

| 1,4-dibromobenzene | 90% Nitric Acid, Concentrated Sulfuric Acid | Not specified | Not specified | guidechem.com |

Strategies for Introducing Nitro and Bromo Substituents at Specific Biphenyl (B1667301) Positions

Achieving the specific 4,4'-dibromo-2,2'-dinitro substitution pattern is a challenge of regioselectivity. Direct bromination and nitration of biphenyl would result in a complex mixture of isomers that would be difficult to separate. orgsyn.org Therefore, the most effective strategy is to control the regiochemistry by starting with a pre-functionalized monomer and then constructing the biphenyl backbone.

The synthesis of this compound via the homocoupling of 2,5-dibromonitrobenzene is a prime example of this strategy. In this precursor, the relative positions of the nitro and bromo groups are already fixed. The Ullmann coupling reaction creates a C-C bond at the most reactive site (the C-Br bond at position 1), leading symmetrically to the desired product. The bromine atom at position 5 of the precursor becomes the bromine at the 4-position in the biphenyl system, while the nitro group remains at the 2-position. This precursor-based approach ensures that the nitro and bromo substituents are placed exclusively at the desired positions, avoiding the formation of other regioisomers.

Comprehensive Structural Characterization and Conformational Analysis of 4,4 Dibromo 2,2 Dinitro 1,1 Biphenyl

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For a molecule like 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, this technique would provide invaluable information on its molecular geometry and how the molecules pack together in a crystal lattice.

Analysis of Inter-Ring Dihedral Angles and Molecular Conformation in the Solid State

A key structural parameter in biphenyl (B1667301) derivatives is the dihedral angle (torsion angle) between the two phenyl rings. In this compound, significant steric hindrance is expected between the nitro groups at the 2 and 2' positions. This steric clash prevents the molecule from adopting a planar conformation.

For comparison, a study of the related compound 2,2'-dinitrobiphenyl (lacking the bromine atoms) revealed a large inter-ring dihedral angle of 86.1(2)°. nih.gov This significant twist is a direct consequence of the steric repulsion between the ortho-nitro groups. It is anticipated that this compound would exhibit a similarly large dihedral angle, resulting in a highly twisted, or atropisomeric, conformation. The exact angle would be a primary finding of an X-ray diffraction study.

Elucidation of Crystal Packing Motifs and Intermolecular Interactions (e.g., C—H⋯Br, C—H⋯O Hydrogen Bonds)

Beyond the structure of a single molecule, X-ray diffraction reveals how multiple molecules are arranged in the crystal. This packing is dictated by a network of weak intermolecular interactions. For the title compound, several such interactions would be anticipated:

C—H⋯O Hydrogen Bonds: The oxygen atoms of the nitro groups are strong hydrogen bond acceptors. Interactions between these oxygen atoms and aromatic hydrogen atoms (C—H) on adjacent molecules would be expected to be a significant factor in the crystal packing.

C—H⋯Br Interactions: The bromine atoms at the 4 and 4' positions can also act as weak hydrogen bond acceptors, forming contacts with hydrogen atoms from neighboring molecules.

Other Interactions: Halogen-halogen (Br⋯Br) and π-π stacking interactions between the phenyl rings, though likely weakened by the twisted conformation, could also play a role in stabilizing the crystal structure.

Analysis of the closely related 4,4'-Dibromo-2-nitrobiphenyl (containing only one nitro group) showed that its crystal structure is stabilized by intermolecular C—H⋯Br and C—H⋯O interactions, which form chains through the crystal. researchgate.net A similar, albeit more complex, network of interactions would be expected for the dinitro analogue.

Advanced Spectroscopic Characterization for Structural Validation

Spectroscopic methods are crucial for confirming the identity and structure of a compound, especially in the absence of single-crystal X-ray data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Insights

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum would be expected to show three distinct signals for the aromatic protons on each ring. These would appear as a doublet, a doublet of doublets, and another doublet, corresponding to the protons at the 3, 5, and 6 positions, respectively. The exact chemical shifts (ppm) and coupling constants (J, in Hz) would confirm the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as the two phenyl rings are chemically equivalent. The carbon atoms directly attached to the electron-withdrawing nitro groups (C2, C2') and bromine atoms (C4, C4') would be significantly shifted compared to unsubstituted biphenyl.

While specific spectral data is unavailable for the title compound, commercial suppliers confirm its purity by NMR, indicating that such data is used for routine quality control. ossila.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Nitro Group Vibrations: The nitro (NO₂) group would produce strong and characteristic absorption bands in the IR spectrum. These typically appear as two distinct peaks: an asymmetric stretching vibration (around 1520-1560 cm⁻¹) and a symmetric stretching vibration (around 1345-1380 cm⁻¹).

C-Br Vibrations: The carbon-bromine (C-Br) bond would show a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Vibrations: Standard aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. Given the presence of two bromine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M⁺, M⁺+2, M⁺+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:2:1 ratio. The nominal molecular weight is 402 g/mol . sigmaaldrich.com

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic losses of the substituents. Key expected fragments would include:

Loss of a nitro group: [M - NO₂]⁺

Loss of a bromine atom: [M - Br]⁺

Loss of both nitro groups: [M - 2NO₂]⁺

Cleavage of the biphenyl bond could also occur, leading to fragments corresponding to the individual substituted phenyl rings.

Reactivity and Derivatization Chemistry of 4,4 Dibromo 2,2 Dinitro 1,1 Biphenyl

Transformations Involving the Nitro Groups

The electron-withdrawing nitro groups at the 2 and 2' positions are primary sites for chemical modification, primarily through reduction to the corresponding amino groups. This transformation is a critical step in the synthesis of various fused heterocyclic compounds.

Selective Reduction to Diamino Derivatives (e.g., 4,4'-dibromobiphenyl-2,2'-diamine)

The selective reduction of the nitro groups in 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl to yield 4,4'-dibromobiphenyl-2,2'-diamine (B183518) is a key transformation that unlocks further derivatization possibilities. researchgate.netossila.com This reduction can be achieved using various reducing agents, with the choice of reagent being crucial to avoid undesired side reactions, such as the reduction of the aryl bromides.

Commonly employed methods for this reduction include the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd). The reaction with tin and hydrochloric acid in ethanol (B145695) and water is a well-established procedure. researchgate.net The progress of the reaction can be monitored to ensure the complete conversion of the dinitro compound to the diamine.

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| This compound | tin, hydrogenchloride | ethanol, water | 2 h, 100 °C, Inert atmosphere | 4,4'-dibromobiphenyl-2,2'-diamine | Not specified | researchgate.net |

| 2,5-dibromonitrobenzene (precursor) | copper | N,N-dimethyl-formamide | 2 h, 125 °C, Inert atmosphere | This compound | High Yield | ossila.com |

This table presents data for the synthesis of the diamino derivative and its precursor.

Subsequent Cyclization Reactions of Diamino Biphenyls to Fused Heterocycles (e.g., carbazoles, dibenzosiloles, dibenzoselenophenes)

The resulting 4,4'-dibromobiphenyl-2,2'-diamine is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. researchgate.netossila.com The two amino groups in close proximity are perfectly positioned to undergo intramolecular cyclization reactions to form five-membered rings fused to the biphenyl (B1667301) core.

One of the most common applications is the synthesis of carbazole (B46965) derivatives. ossila.com The Cadogan reaction, which involves the reductive cyclization of a dinitrobiphenyl using a phosphite (B83602) reagent, is a related method to directly form the carbazole ring system. Another approach involves the deaminative cyclization of the diamino biphenyl. For example, treatment with a suitable reagent can lead to the formation of 2,7-dibromo-9H-carbazole. ossila.com

Furthermore, the diamino biphenyl can be used to synthesize other important heterocyclic structures such as dibenzosiloles and dibenzoselenophenes. researchgate.netossila.com These reactions typically involve the reaction of the diamine with appropriate reagents containing silicon or selenium, followed by cyclization. These heterocyclic compounds are of significant interest in materials science for their electronic and photophysical properties.

Functionalization at Bromine Substituents

The bromine atoms at the 4 and 4' positions of the biphenyl core provide another avenue for derivatization. These halogens can be replaced through various metal-catalyzed cross-coupling reactions or via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki Polycondensation)

The bromine atoms on the biphenyl scaffold are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

This methodology can be extended to Suzuki polycondensation, where the dibromo compound acts as a monomer. chemicalbook.com By reacting 4,4'-dibromobiphenyl-2,2'-diamine with a diboronic acid or its ester, conjugated polymers can be synthesized. rsc.org These polymers are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of the resulting polymer can be tuned by the choice of the comonomer.

| Reactant A | Reactant B | Catalyst | Reaction Type | Product | Reference |

| p-dibromobiphenyl | Arylboronic acids/esters | Palladium | Suzuki-Miyaura monoarylation | Unsymmetrical triaryls | sigmaaldrich.com |

| 2,7-dibromonaphthalene / 4,4'-dibromobiphenyl | Diamines/Oxadiamines | Palladium | Tetraarylation | N,N,N',N'-tetra(bromoaryl) derivatives | researchgate.net |

| Thiophene-Pyridine Biaryl Monomer | - | Pd-catalyzed | Suzuki-Miyaura catalyst-transfer condensation polymerization | Conjugated Polymers | nih.gov |

This table showcases examples of Suzuki coupling reactions involving dibrominated biphenyl and related structures.

Nucleophilic Aromatic Substitution Pathways on the Halogenated Aromatic Core

The bromine atoms on the this compound ring system can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAг) mechanism. nih.gov The presence of the strongly electron-withdrawing nitro groups at the ortho positions to the biphenyl linkage activates the entire aromatic system towards nucleophilic attack. While the nitro groups are not directly ortho or para to the bromine atoms, their collective electron-withdrawing effect makes the aromatic rings electron-deficient and thus more susceptible to reaction with nucleophiles.

This reactivity allows for the introduction of various functionalities, such as amino groups (by reaction with amines) or alkoxy groups (by reaction with alkoxides). The reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion formed by the addition of the nucleophile to the aromatic ring. nih.gov The subsequent loss of the bromide ion restores the aromaticity and yields the substituted product. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Regioselectivity and Stereochemical Control in Derivatization Reactions

The derivatization of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereochemical control. The presence of four distinct substitution sites (two nitro groups and two bromine atoms) requires careful selection of reaction conditions to achieve selective functionalization.

For instance, the reduction of the nitro groups is generally more facile than the substitution of the bromine atoms under many conditions. In cross-coupling reactions, it is possible to achieve selective mono- or di-substitution at the bromine positions by controlling the stoichiometry of the reagents and the reaction time.

A key stereochemical feature of 2,2'-disubstituted biphenyls is atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. The bulky nitro groups at the 2 and 2' positions in this compound create a significant barrier to rotation, leading to the existence of stable, non-interconverting enantiomers (atropisomers). This axial chirality can be harnessed in asymmetric synthesis. nih.gov Derivatization reactions can be designed to proceed with stereochemical control, leading to the selective formation of one atropisomer over the other. This can be achieved by using chiral reagents, catalysts, or auxiliaries that can differentiate between the two enantiotopic faces of the biphenyl system. nih.gov The synthesis of atropisomeric compounds is of great interest in fields such as catalysis and materials science, where the defined three-dimensional structure can impart specific properties.

Computational Chemistry and Theoretical Understanding of 4,4 Dibromo 2,2 Dinitro 1,1 Biphenyl and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular geometries and electronic properties. For 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, DFT calculations are crucial for understanding its three-dimensional structure, which is fundamental to its chemical behavior.

The geometry of biphenyl (B1667301) derivatives is largely defined by the dihedral angle between the two phenyl rings. In the case of this compound, significant steric hindrance is expected between the nitro groups at the 2 and 2' positions. This steric clash forces the phenyl rings to adopt a twisted conformation. While specific DFT studies on this exact molecule are not abundant in the public domain, data from the closely related compound, 4,4′-Dibromo-2-nitrobiphenyl, reveals a dihedral angle of approximately 55.34° between its phenyl rings. researchgate.net It is anticipated that the presence of a second nitro group in the 2' position would lead to an even larger dihedral angle in this compound to minimize steric repulsion.

The nitro groups themselves are also likely to be twisted out of the plane of their respective phenyl rings. In 4,4′-Dibromo-2-nitrobiphenyl, the dihedral angle between the nitro group and the benzene (B151609) ring is about 26.8°. researchgate.net A similar out-of-plane orientation is expected for the nitro groups in this compound.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Related Compounds

| Parameter | Predicted Value | Rationale |

| C-C (inter-ring) bond length | ~1.48-1.50 Å | Typical for substituted biphenyls. |

| C-N bond length | ~1.47-1.49 Å | Standard for nitroaromatic compounds. |

| N-O bond length | ~1.21-1.23 Å | Characteristic of the nitro group. |

| C-Br bond length | ~1.89-1.91 Å | Typical for bromo-aromatic compounds. |

| Phenyl-Phenyl Dihedral Angle | > 60° | Increased steric hindrance from two nitro groups compared to one. |

| C-C-N-O Dihedral Angle | ~25-35° | To alleviate steric strain with adjacent protons and the other ring. |

These values are estimations based on data from structurally similar compounds and general principles of computational chemistry.

Simulation and Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis, NMR)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy: Theoretical frequency calculations using DFT can predict the vibrational modes of this compound. The predicted IR spectrum would exhibit characteristic peaks corresponding to its functional groups.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520-1560 |

| NO₂ | Symmetric Stretch | 1340-1370 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 840-870 |

| C-Br | Stretch | 500-600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C-H | Out-of-plane Bend | 750-900 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. mdpi.com For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The presence of bromine atoms and the twisted nature of the biphenyl system would influence the position and intensity of these absorption bands. It is expected that this compound would exhibit strong absorption in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra can be predicted computationally. The electron-withdrawing nature of the nitro groups would cause a significant downfield shift (deshielding) for the aromatic protons, particularly those in close proximity. The bromine atoms would also influence the chemical shifts through their inductive and resonance effects.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions are of interest.

One key synthetic route to this compound is the Ullmann coupling of 2,5-dibromonitrobenzene. ossila.com Computational studies can model this reaction to elucidate the mechanism, which is thought to involve the formation of an organocopper intermediate. DFT calculations could be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states and determining the rate-limiting step.

Another important reaction of this compound is the reduction of its nitro groups to form 4,4'-dibromo-2,2'-diaminobiphenyl, a precursor to carbazole (B46965) derivatives. ossila.com Computational modeling can provide insights into the stepwise reduction process, including the nature of the intermediates and the thermodynamics of each reduction step.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design and Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. nih.gov For a class of compounds like substituted dinitrobiphenyls, QSPR models can be developed to predict properties such as thermal stability, solubility, or electronic properties. nih.gov

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) obtained from DFT calculations. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with an experimentally measured property.

For this compound and its derivatives, QSPR could be employed to design new materials with tailored properties. For instance, a QSPR model could predict the impact sensitivity or decomposition temperature of novel energetic materials based on this scaffold, guiding synthetic efforts towards more stable compounds. researchgate.net

Emerging Research Directions and Future Perspectives for 4,4 Dibromo 2,2 Dinitro 1,1 Biphenyl

Development of Novel Catalytic Approaches for Efficient Derivatization

The derivatization of 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl and its key intermediate, 4,4'-dibromobiphenyl-2,2'-diamine (B183518), is central to unlocking its potential. While traditional methods like Ullmann coupling are used for the synthesis of the parent compound, modern catalytic strategies are being explored for more efficient and selective functionalization.

The reduction of the nitro groups is a critical step. Catalytic transfer hydrogenation, employing hydrogen donors such as hydrazine (B178648) in the presence of a catalyst, offers a safer and more convenient alternative to using high-pressure hydrogen gas.

Further derivatization of the resulting 4,4'-dibromobiphenyl-2,2'-diamine often involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions allow for the precise introduction of a wide range of functional groups at the bromine-substituted positions.

Table 1: Key Catalytic Derivatization Strategies

| Reaction Type | Precursor | Key Reagents/Catalysts | Product Type |

| Nitro Group Reduction | This compound | Catalytic Transfer Hydrogenation (e.g., Hydrazine) | 4,4'-dibromobiphenyl-2,2'-diamine |

| C-N Coupling | 4,4'-dibromobiphenyl-2,2'-diamine | Palladium catalysts, Buchwald-Hartwig amination | N-arylated derivatives |

| C-C Coupling | 4,4'-dibromobiphenyl-2,2'-diamine | Palladium catalysts, Suzuki coupling | Arylated or vinylated biphenyls |

The development of more active and selective catalysts for these transformations remains an active area of research. For instance, the design of specific phosphine (B1218219) ligands for palladium catalysts can significantly enhance the efficiency and substrate scope of Suzuki and Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures from the 4,4'-dibromo-2,2'-diamine backbone.

Exploration of New Applications Based on Derived Functional Molecules, including Coordination Complexes

The functional molecules derived from this compound are being investigated for a range of applications, particularly in materials science and coordination chemistry.

The diamine derivative, 4,4'-dibromobiphenyl-2,2'-diamine, is a valuable bidentate ligand capable of coordinating with various metal centers through its two amino groups. The resulting coordination complexes have potential applications in catalysis and materials science. For instance, coordination compounds of other diaminodiphenylethane ligands with metals like nickel and cobalt have been synthesized and structurally characterized, demonstrating the ability of such ligands to form discrete complexes and coordination polymers. mdpi.com The specific coordination geometry and electronic properties of complexes derived from 4,4'-dibromobiphenyl-2,2'-diamine can be tailored by the choice of the metal ion and ancillary ligands, opening avenues for the design of materials with specific magnetic or optical properties.

Furthermore, derivatives of this biphenyl (B1667301) compound are showing significant promise in the field of organic electronics. For example, a 9-phenyl-9-phosphafluorene oxide (PhFlOP) based thermally activated delayed fluorescence (TADF) emitter, derived from 4,4′-dibromo-2,2′-dinitrobiphenyl, has demonstrated outstanding performance in organic light-emitting diodes (OLEDs). chemrxiv.org These OLEDs exhibited a maximum external quantum efficiency of 23.3%, a current efficiency of 83.7 cd/A, and a power efficiency of 59.1 lm W⁻¹. chemrxiv.org This highlights the potential of designing and synthesizing novel emitters for next-generation displays and lighting.

The cyclization of 4,4'-dibromobiphenyl-2,2'-diamine is a common strategy to produce rigid, planar heterocyclic systems such as carbazoles. These carbazole (B46965) derivatives are themselves versatile building blocks for functional materials. For example, carbazole-based fluorescent sensors have been developed for the detection of ions like Cu²⁺ and various anions. mdpi.comnih.gov The carbazole scaffold provides a robust platform for creating chemosensors with high sensitivity and selectivity.

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Architectures

The unique structural features of this compound and its derivatives make them excellent candidates for the construction of complex supramolecular assemblies and nanostructured materials. The rigid biphenyl core and the potential for hydrogen bonding through the amino groups of its diamine derivative are key to directing self-assembly processes.

Research into biphenyl-based molecules has demonstrated their ability to form highly ordered supramolecular structures. For instance, L-phenylalanine-based biphenyl derivatives have been shown to self-assemble into superhelical nanofibers. mdpi.com This self-assembly is driven by a combination of π–π stacking interactions between the biphenyl cores and hydrogen bonding between the amino acid moieties. Such bio-inspired nanostructures have potential applications in tissue engineering and as chiral scaffolds.

The diamine derivative of the target compound is also a promising building block for supramolecular gels. The formation of intermolecular hydrogen bonds between the amine groups can lead to the creation of three-dimensional networks that immobilize solvent molecules, resulting in the formation of a gel. For example, supramolecular gels have been formed in situ by mixing cyclohexane (B81311) diamine with isocyanate derivatives, where the formation of urea (B33335) moieties drives the gelation process through hydrogen bonding. mdpi.comnih.gov Similar principles can be applied to derivatives of 4,4'-dibromobiphenyl-2,2'-diamine to create novel soft materials with tunable properties.

Furthermore, the carbazole derivatives synthesized from this compound are being utilized in nanotechnology to create advanced architectures. For example, carbazole-based nanorings have been synthesized, demonstrating the potential to create well-defined cyclic nanostructures. researchgate.net These nanorings and other carbazole-based nanomaterials are being explored for their optoelectronic properties and potential use in devices like OLEDs and sensors. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl, and how do reaction conditions impact yield?

Methodological Answer: A high-yield synthesis involves Ullmann coupling of 2,5-dibromonitrobenzene with activated copper powder in dry DMF at 120°C under argon. Key parameters include:

- Solvent : Dry DMF ensures solubility and prevents side reactions.

- Catalyst : Copper powder (2.5 equiv relative to substrate) facilitates biaryl coupling.

- Temperature : 120°C optimizes reaction kinetics while minimizing decomposition.

Post-reaction, the product is recrystallized from ethanol, yielding pale yellow prisms (70% yield). Elemental analysis confirms purity:

| Parameter | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 35.9 | 35.6 |

| Hydrogen (H) | 1.5 | 1.5 |

| Nitrogen (N) | 7.0 | 6.6 |

| Minor deviations in nitrogen content suggest residual solvent or byproducts . |

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- Elemental Analysis (EA) : Quantifies C, H, and N to validate stoichiometry (see table above) .

- Nuclear Magnetic Resonance (NMR) : H-NMR in deuterated solvents (e.g., CDCl) identifies aromatic protons and confirms substitution patterns.

- Infrared (IR) Spectroscopy : Nitro (NO) stretches appear at ~1520 cm and ~1350 cm, while C-Br vibrations occur near 600 cm .

- X-ray Crystallography : Resolves molecular geometry and confirms dihedral angles between biphenyl rings, critical for understanding steric effects .

Q. How does this compound serve as an intermediate in materials science?

Methodological Answer: The compound’s electron-withdrawing nitro and bromo groups enable diverse derivatization:

- Carbazole Synthesis : Reductive cyclization with SnCl/HCl converts nitro groups to amines, forming 2,7-dibromocarbazole (precursor for OLEDs) .

- Cross-Coupling Reactions : Bromine atoms undergo Suzuki-Miyaura couplings to attach aryl/heteroaryl groups, tuning optoelectronic properties .

- Ligand Design : Analogous brominated biphenyls coordinate transition metals (e.g., Ru, Pd) in catalysis .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

Methodological Answer:

- Microflow Lithiation : Using n-BuLi in a microflow reactor at -78°C allows selective monolithiation at one bromine site. Electrophiles (e.g., DMF, CO) are introduced sequentially for asymmetric functionalization (e.g., -CHO, -COOH) .

- Protection-Deprotection : Masking nitro groups via reduction to amines (SnCl/HCl) enables regioselective bromine substitution, followed by re-oxidation .

Q. Challenges :

- Steric hindrance from nitro groups complicates cross-coupling at the 2,2'-positions.

- Competing reactions (e.g., denitration) require precise stoichiometry and low temperatures.

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- B3LYP/6-31G(d) : Models HOMO-LUMO gaps (critical for OLED applications) and charge distribution. The nitro groups lower LUMO energy by ~2.1 eV, enhancing electron-accepting capacity .

- NBO Analysis : Quantifies hyperconjugative interactions between nitro groups and the biphenyl π-system, explaining reduced aromaticity .

Case Study :

DFT predicts that bromine substitution at 4,4'-positions increases torsional strain (dihedral angle ~45°), reducing conjugation compared to unsubstituted biphenyl (~0°) .

Q. What role do electronic effects play in this compound’s application in optoelectronics?

Methodological Answer:

- Electron-Withdrawing Effects : Nitro groups stabilize LUMO levels, facilitating electron transport in organic semiconductors.

- Bromine as a Leaving Group : Enables post-synthetic modifications (e.g., cross-coupling) to integrate the compound into π-conjugated polymers for organic photovoltaics (OPVs) .

Q. Experimental Data :

| Property | Value | Application Relevance |

|---|---|---|

| HOMO-LUMO Gap (DFT) | 3.8 eV | Matches requirements for blue OLED emitters |

| Melting Point | 197–199°C | Thermal stability in device fabrication |

Q. What are the challenges in derivatizing nitro groups, and how are they addressed?

Methodological Answer:

- Reduction to Amines : Use SnCl/HCl in ethanol under reflux (12 h, N), yielding 4,4'-dibromo-[1,1'-biphenyl]-2,2'-diamine. Excess SnCl (8.5 equiv) ensures complete conversion .

- Oxidative Resistance : Nitro groups resist electrophilic substitution, necessitating radical or metal-catalyzed pathways for further functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.